4-(2-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-butyric acid
Description
This compound is a thieno[2,3-d]pyrimidine derivative featuring a 2-methyl-substituted tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine core linked to a butyric acid moiety via an amino group. Its structure combines a bicyclic heteroaromatic system with a flexible aliphatic chain, enabling interactions with biological targets such as kinases or G-protein-coupled receptors (GPCRs) .
Properties
Molecular Formula |
C15H19N3O2S |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
4-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]butanoic acid |
InChI |
InChI=1S/C15H19N3O2S/c1-9-17-14(16-8-4-7-12(19)20)13-10-5-2-3-6-11(10)21-15(13)18-9/h2-8H2,1H3,(H,19,20)(H,16,17,18) |
InChI Key |
QBFCTEFYWAVHMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C2C3=C(CCCC3)SC2=N1)NCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-butyric acid typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate starting materials such as 2-aminothiophenol and a suitable diketone under acidic or basic conditions to form the thienopyrimidine core.
Alkylation: The core structure is then alkylated using methyl iodide in the presence of a base like potassium carbonate to introduce the methyl group.
Amination: The resulting intermediate undergoes amination with butyric acid derivatives to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thienopyrimidine ring.
Reduction: Reduction reactions can target the double bonds within the ring structure.
Substitution: Nucleophilic substitution reactions can occur at various positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thienopyrimidine derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its ability to mimic natural substrates or inhibitors.
Medicine
Medically, it has potential applications as a therapeutic agent. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development, particularly in the treatment of diseases involving enzyme dysregulation.
Industry
Industrially, it can be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable and versatile chemical structure.
Mechanism of Action
The mechanism by which 4-(2-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-butyric acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, either inhibiting or activating the target, thereby modulating biological pathways. For example, it may inhibit a specific enzyme by mimicking the enzyme’s natural substrate, thus blocking its activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thieno[2,3-d]pyrimidine derivatives exhibit diverse biological activities depending on substituent modifications. Below is a systematic comparison:
Table 1: Structural and Physicochemical Comparison
Key Findings :
Substituent Effects on Solubility :
- The butyric acid chain in the target compound confers superior aqueous solubility (logP ~1.2) compared to lipophilic analogs like Compound 8 (logP ~3.1) .
- Propionic acid derivatives (e.g., C₁₃H₁₅N₃O₂S) exhibit intermediate solubility, highlighting the chain-length dependency .
Biological Activity: Cytotoxicity: Methylthiophenyl-substituted analogs (e.g., Compound 11) show potent cytotoxicity (IC₅₀ = 4.54 μM) in leukemia cells, attributed to thioether-mediated redox modulation . Kinase Inhibition: Morpholino and trimethoxyphenyl groups (Compound VIl) enhance binding to CDK2 ATP pockets, outperforming the target compound in enzymatic assays .
Synthetic Accessibility: The target compound is synthesized via nucleophilic substitution of 4-chloropyrimidine precursors with butyric acid derivatives, yielding ~68% purity after column chromatography . In contrast, morpholino derivatives require multi-step functionalization with oxalyl chloride or sodium hydride, reducing scalability .
Biological Activity
The compound 4-(2-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-butyric acid (commonly referred to as the compound of interest) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and therapeutic implications based on various research findings.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Molecular Formula : C14H18N4OS
- Molecular Weight : 298.39 g/mol
- Structural Features : The compound contains a thieno-pyrimidine core with an amino group and a butyric acid moiety, which may contribute to its biological activity.
Anticancer Properties
Research has indicated that the compound exhibits significant anticancer activity. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines. For example:
- Cell Lines Tested : MV4-11 (acute biphenotypic leukemia) and MOLM13 (acute monocytic leukemia).
- IC50 Values : Approximately 0.3 µM for MV4-11 and 1.2 µM for MOLM13, indicating potent growth inhibition as measured by thymidine uptake assays .
The mechanism by which this compound exerts its anticancer effects appears to involve the modulation of key signaling pathways:
- Inhibition of MEK1/2 Kinases : The compound has been shown to effectively inhibit MEK1/2 kinases, leading to downregulation of phospho-ERK1/2 and its downstream effector p-p70S6K.
- Cell Cycle Arrest : The compound induces G0/G1 phase arrest in sensitive cancer cell lines, which is crucial for preventing cell division and proliferation.
Pharmacokinetics
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of the compound:
- Bioavailability : Preliminary data suggest high oral bioavailability due to favorable physicochemical properties.
- Toxicity Studies : Toxicity assessments indicate that significant toxic effects occur at higher doses (e.g., 100 mg/kg), emphasizing the need for careful dose optimization in therapeutic applications .
Study 1: Efficacy in Diet-Induced Obesity Models
A study investigated the lipid-lowering effects of a related compound derived from this class in diet-induced obesity (DIO) mice:
- Dosage : Mice treated with 15 mg/kg/day for 7 weeks.
- Findings : The treatment significantly reduced hepatic lipid accumulation and improved glucose tolerance via inhibition of SREBP pathways .
Study 2: In Vitro Activity Against Cancer Cell Lines
A systematic evaluation of the compound's cytotoxic effects on various cancer cell lines was conducted:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MV4-11 | 0.3 | MEK1/2 inhibition |
| MOLM13 | 1.2 | Induction of G0/G1 phase arrest |
| A375 (melanoma) | 14 | Downregulation of ERK signaling |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
